molecular formula C7H8FNO B13455674 3-Fluoro-4-(methoxy-D3)aniline

3-Fluoro-4-(methoxy-D3)aniline

Cat. No.: B13455674
M. Wt: 144.16 g/mol
InChI Key: LJWAPDSCYTZUJU-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2H3)methoxyaniline is a chemical compound that belongs to the aniline family. It is characterized by the presence of a methoxy group (-OCH3) and a fluorine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2H3)methoxyaniline can be achieved through several methods. One approach involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is used as a starting material. The iodine is replaced by a methoxy group to yield 3-Fluoro-4-(2H3)methoxyaniline. This process involves the use of protection and deprotection steps for the nitrogen atom and the use of halogen compounds, specifically fluorine and iodine compounds .

Industrial Production Methods

Industrial production methods for 3-Fluoro-4-(2H3)methoxyaniline typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2H3)methoxyaniline can participate in various chemical reactions due to the presence of the aniline nitrogen, which can act as a nucleophile, and the electron-donating methoxy group, which can influence the reactivity of the fluorine atom. Common reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, copper(I) chloride, and various halogen compounds. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol and dimethylformamide .

Major Products Formed

Major products formed from these reactions include substituted anilines and other derivatives that can be used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2H3)methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and fluorine atom influence the compound’s electronic properties, affecting its reactivity and binding affinity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2H3)methoxyaniline is unique due to the presence of the deuterium substitution, which can influence its chemical and physical properties, making it distinct from its non-deuterated counterparts .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

144.16 g/mol

IUPAC Name

3-fluoro-4-(trideuteriomethoxy)aniline

InChI

InChI=1S/C7H8FNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3/i1D3

InChI Key

LJWAPDSCYTZUJU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)N)F

Canonical SMILES

COC1=C(C=C(C=C1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.